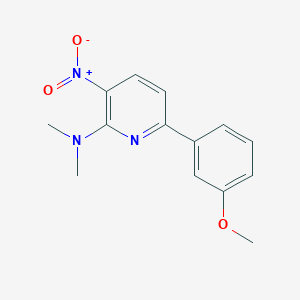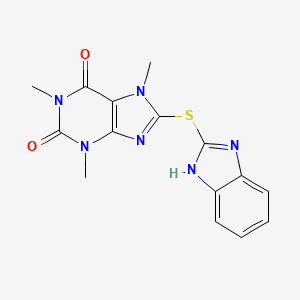![molecular formula C22H26N4O2 B5587464 N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)
N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is 378.20557608 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Methodology and Biological Applications
- Development of Analytical Techniques : The validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, a related compound, showcases the importance of analytical methods in studying the pharmacokinetics and biological effects of compounds like N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide (Musfeld et al., 2001). This technique aids in assessing the compound's biological availability and its metabolites, providing insights into its therapeutic potential and mechanism of action.
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Effects : Research has demonstrated the synthesis and antimicrobial evaluation of isonicotinamide derivatives, highlighting their potential in combating bacterial and fungal infections (Ramachandran, 2017). These findings suggest that derivatives of N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide could be explored for their antimicrobial properties, contributing to the development of new therapeutic agents.
Hydrogen Bond Network Control
- Hydrogen Bond Network Dimensionality : The control of hydrogen bond network dimensionality in tetrachloroplatinate salts, including those of isonicotinamide, underscores the compound's relevance in crystal engineering and the design of materials with specific properties (Angeloni & Orpen, 2001). This aspect of research can lead to advancements in material science, particularly in the development of novel crystalline structures for pharmaceuticals and electronics.
Anticancer and Enzyme Inhibition
- Synthesis for Alzheimer's Disease Imaging : The synthesis of carbon-11-labeled isonicotinamides for potential PET imaging of GSK-3 enzyme in Alzheimer's disease indicates the compound's utility in neuroscience and diagnostic research (Gao et al., 2017). These applications are crucial for advancing our understanding of neurodegenerative diseases and developing targeted therapies.
Pharmacological Profiles
- Pharmacological Profiles : Exploring the pharmacological and behavioral profiles of related compounds, like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, offers insights into their potential therapeutic uses, including antipsychotic properties (Vanover et al., 2006). This line of research is vital for identifying new treatments for psychiatric disorders.
Propriétés
IUPAC Name |
N-[(3R,4R)-1-[(1-ethylindol-4-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-26-13-8-18-17(4-3-5-20(18)26)14-25-12-9-19(21(27)15-25)24-22(28)16-6-10-23-11-7-16/h3-8,10-11,13,19,21,27H,2,9,12,14-15H2,1H3,(H,24,28)/t19-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDFQKQTBWBDF-TZIWHRDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)CN3CCC(C(C3)O)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC2=C(C=CC=C21)CN3CC[C@H]([C@@H](C3)O)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-acetylpiperidin-4-yl)oxy]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5587382.png)
![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)


![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)
![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)